molecular formula C6H4F4N2 B2829630 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine CAS No. 1807168-23-5

5-Fluoro-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B2829630
CAS No.: 1807168-23-5
M. Wt: 180.106
InChI Key: MOHUOMVZWHKBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule imparts high thermal stability, lipophilicity, and resistance to metabolic degradation, making these compounds highly desirable for drug development and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) to introduce the trifluoromethyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and hazardous nature of fluorinating agents. Vapor-phase reactions with transition metal catalysts, such as iron fluoride, are also employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives .

Scientific Research Applications

5-Fluoro-6-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)pyridin-3-amine
  • 6-Chloro-5-(trifluoromethyl)pyridin-3-amine
  • 2,3,5-Trifluoropyridine

Uniqueness

5-Fluoro-6-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-6-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-4-1-3(11)2-12-5(4)6(8,9)10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHUOMVZWHKBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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